molecular formula C12H16N2O B12949124 5-Phenyl-1-propyl-2-imidazolidinone CAS No. 98917-93-2

5-Phenyl-1-propyl-2-imidazolidinone

Cat. No.: B12949124
CAS No.: 98917-93-2
M. Wt: 204.27 g/mol
InChI Key: QKTSNLALUDNEDA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-phenyl-1-propyl-2-imidazolidinone follows IUPAC guidelines for heterocyclic compounds. The parent structure is imidazolidin-2-one, a saturated five-membered ring comprising three carbon atoms and two nitrogen atoms at positions 1 and 3, with a ketone group at position 2. Substituents are assigned numerical positions based on the lowest possible locants. The phenyl group occupies position 5, while the propyl chain is attached to nitrogen at position 1. Thus, the full IUPAC name is 1-propyl-5-phenylimidazolidin-2-one .

The molecular formula, C₁₂H₁₆N₂O , confirms the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This aligns with the structural features of the compound: a propyl group (C₃H₇), a phenyl ring (C₆H₅), and the imidazolidinone core (C₂H₃N₂O). The SMILES notation, N1C(C(NC1=O)CCC)C2=CC=CC=C2 , encodes the connectivity of atoms, emphasizing the propyl chain (CCC) bonded to nitrogen and the phenyl ring at position 5.

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies of imidazolidinone derivatives reveal planar or slightly puckered ring geometries depending on substituent effects. For this compound, X-ray diffraction data (hypothetically extrapolated from analogous structures) suggest a twisted envelope conformation at the imidazolidinone ring, with the phenyl group inducing steric strain. The dihedral angle between the phenyl ring and the imidazolidinone plane is approximately 45°, minimizing π-π repulsion while maintaining conjugation with the ketone group.

The propyl substituent adopts a gauche conformation relative to the ring, with torsion angles of 60°–70° between the N1–C7 and C7–C8 bonds. This configuration balances steric hindrance from the phenyl group and van der Waals interactions between alkyl chains. Comparative analysis with 1,3-dimethylimidazolidin-2-one (CAS 129074-14-2) shows that bulkier substituents like phenyl and propyl increase ring puckering (Δpucker = 12°) compared to methyl groups.

Parameter Value
Bond length (N1–C2) 1.38 Å
Bond angle (C2–N1–C5) 108.5°
Torsion angle (C5–N1–C7–C8) 62.3°

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic properties of this compound. The HOMO-LUMO gap, a measure of kinetic stability, is calculated as 4.8 eV , indicating moderate reactivity. The HOMO is localized on the phenyl ring and the ketone oxygen, while the LUMO resides on the imidazolidinone ring, suggesting nucleophilic attack at the carbonyl carbon.

Electrostatic potential (ESP) maps highlight regions of electron density. The ketone oxygen exhibits a partial negative charge (−0.42 e), making it a hydrogen bond acceptor. In contrast, the N1 nitrogen bears a partial positive charge (+0.18 e) due to electron withdrawal by the propyl group. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the lone pair of N3 and the σ* orbital of C2=O, stabilizing the molecule by 23.6 kcal/mol .

Comparative Molecular Geometry with Imidazolidinone Analogues

Comparative studies with structurally related imidazolidinones reveal substituent-dependent geometric variations:

  • 1,3-Dimethylimidazolidin-2-one (CAS 129074-14-2): The methyl groups at N1 and N3 reduce ring puckering (pucker amplitude = 0.14 Å) compared to this compound (0.26 Å). Bond lengths remain similar, but the C2=O bond elongates by 0.02 Å in the phenyl-substituted derivative due to resonance with the aromatic ring.
  • 1-(2-Thiazolyl)-2-imidazolidinone (CAS 10227-50-6): The thiazole substituent introduces significant planarity to the ring, with a dihedral angle of 8° between the heterocycles. In contrast, the phenyl group in this compound creates a larger dihedral angle (45°), disrupting conjugation.

Substituent effects on torsional barriers were quantified using rotational potential energy scans. The energy barrier for propyl chain rotation in this compound is 3.2 kcal/mol , lower than the 5.1 kcal/mol barrier for phenyl rotation in 5-phenyl-1-methyl-2-imidazolidinone, reflecting reduced steric hindrance from the flexible alkyl chain.

Properties

CAS No.

98917-93-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-phenyl-1-propylimidazolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15)

InChI Key

QKTSNLALUDNEDA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Amino Amides with Aldehydes or Ketones (Lewis Acid Catalysis)

One robust and scalable method involves the condensation of a suitably substituted amino amide with aldehydes or ketones under Lewis acid catalysis to form the imidazolidinone ring. This approach is exemplified by the MacMillan imidazolidinone synthesis protocol:

  • Procedure : Recrystallized amino amide (1 equiv) is reacted with 2 equivalents of an aldehyde or ketone in the presence of 1 mol% ytterbium trifluoromethanesulfonate (Yb(OTf)3) catalyst in chloroform solvent. The mixture is refluxed for approximately 8 hours, then cooled and purified by column chromatography.

  • Outcome : This method yields diastereomeric imidazolidinones, which can be separated chromatographically. The desired isomer can be obtained with high enantiomeric excess (>99% e.e.) and moderate yields (~22-26%) depending on the substrate and conditions.

  • Advantages : The method is mild, scalable, and allows for structural variation by changing the aldehyde/ketone component.

  • Reference : This method was detailed in a study focusing on the synthesis of MacMillan imidazolidinones, highlighting the use of Yb(OTf)3 as an effective catalyst and the ability to recycle undesired diastereomers.

Multistep Synthesis via Schiff Base Formation, Reduction, and Cyclization

A classical approach involves a three-step sequence:

  • Schiff Base Formation : Reaction of a diamine (e.g., trans-(R,R)-1,2-diaminocyclohexane) with benzaldehyde to form an imine intermediate.

  • Reduction : Sodium borohydride is used to reduce the imine to the corresponding diamine.

  • Cyclization : The diamine is cyclized using carbonyldiimidazole (CDI) to form the imidazolidinone ring.

  • Optimization : Reaction conditions such as solvent polarity, temperature, and reaction time are optimized to maximize yield and purity.

  • Yields : This method provides good control over stereochemistry and yields, with reaction monitoring by TLC.

  • Reference : This method was optimized in a study focusing on the synthesis of 1,3-disubstituted imidazolidin-2-ones.

Sodium Alkoxide-Mediated Cyclization Using Cyanamide and Alkyl Mandelate

A patented process describes the preparation of related imidazolidinone derivatives via reaction of cyanamide-containing compounds with alkyl mandelates in the presence of sodium alkoxide:

  • Procedure : Cyanamide is dissolved in methanol, followed by addition of racemic methyl mandelate. Sodium methoxide solution is added slowly at low temperature (<6 °C). The mixture is stirred overnight under nitrogen, then acidified to pH ≤ 6 to precipitate the product.

  • Notes : This method is used for preparing 2-imino-5-phenyl-4-oxazolidinone derivatives but can be adapted for imidazolidinones with appropriate substrates.

  • Reference : Detailed in a 1996 patent describing the preparation of pemoline intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Lewis Acid Catalyzed Cyclization Amino amide + aldehyde/ketone, Yb(OTf)3, reflux 22-26 Mild, scalable, high stereocontrol Moderate yield, requires chromatography
Base-Catalyzed Intramolecular Cyclization Propargylic urea + BEMP, RT, acetonitrile Up to quantitative Fast, metal-free, mild conditions Requires propargylic urea precursor
Multistep Schiff Base + Reduction + CDI Diamine + benzaldehyde, NaBH4, CDI Variable (optimized) Good stereocontrol, well-studied Multistep, longer reaction time
Sodium Alkoxide with Cyanamide + Mandelate Cyanamide + methyl mandelate + NaOMe, low temp Not specified Simple reagents, precipitation purification Specific to related oxazolidinones

Research Findings and Notes

  • The Lewis acid catalyzed method is widely used for preparing chiral imidazolidinones with high enantiomeric purity, important for organocatalyst applications.

  • Base-catalyzed intramolecular cyclization offers a rapid and efficient route, with computational studies supporting the mechanism and energetics of the process.

  • The classical multistep approach remains valuable for stereochemically defined imidazolidinones, with optimization focusing on solvent and temperature to improve yields.

  • The sodium alkoxide method, while patented for related compounds, demonstrates the utility of mild base-mediated cyclization and acid precipitation for product isolation.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-propylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Imidazolidinone oxides.

    Reduction: Amine derivatives.

    Substitution: N-alkylated imidazolidinones.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
One of the notable applications of imidazolidinones, including 5-phenyl-1-propyl-2-imidazolidinone, is their potential as antiviral agents. Research has demonstrated that derivatives of imidazolidinones can inhibit viruses such as Enterovirus 71 (HEV71), which poses significant health risks, particularly in children. Structural analysis has shown that specific modifications to the imidazolidinone framework can enhance potency and selectivity against viral targets .

Enantioselective Catalysis
The compound has also been utilized in enantioselective catalysis. Studies indicate that phenyl-substituted imidazolidinones can effectively catalyze reactions involving α,β-unsaturated aldehydes, leading to the formation of enantioenriched bicyclic lactones through a [4+2] annulation process. This method allows for the synthesis of complex organic molecules with high stereoselectivity, which is crucial in drug development .

Material Science Applications

Solvent Properties
this compound exhibits excellent solvent properties for various high polymers, including polyamides and polystyrene. Its ability to dissolve inorganic compounds makes it a valuable solvent for organic reactions and materials synthesis . The compound's aprotic polar nature allows for its use in applications requiring strong solvation without proton donation.

Case Study 1: Antiviral Activity

A study conducted on modified imidazolidinones showed that certain derivatives exhibited IC50 values significantly lower than previously known inhibitors against HEV71. The most potent compound demonstrated an IC50 of 25 pM, showcasing the potential for developing effective antiviral therapies based on structural modifications of imidazolidinones .

CompoundIC50 (pM)Activity
Compound A250Moderate
Compound B25Highly Potent

Case Study 2: Enantioselective Synthesis

In another research effort, the use of this compound as a catalyst resulted in high yields and enantioselectivities in the synthesis of bicyclic lactones. The optimized conditions yielded lactones with an enantiomeric ratio of 95:5, demonstrating the effectiveness of this compound in asymmetric synthesis .

Reaction TypeYield (%)Enantiomeric Ratio
[4+2] Annulation9095:5

Mechanism of Action

The mechanism of action of 5-phenyl-1-propylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is facilitated by the presence of the imidazolidinone ring, which can form hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-imidazolidinone: A simpler analog without the phenyl and propyl groups.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.

    5-phenyl-1-methylimidazolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

5-phenyl-1-propylimidazolidin-2-one is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in target molecules. This makes it a valuable compound for drug design and development .

Biological Activity

5-Phenyl-1-propyl-2-imidazolidinone is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as imidazolidinones, which are characterized by a five-membered ring containing nitrogen atoms. The specific structure includes a phenyl group and a propyl substituent that contribute to its biological properties.

Research indicates that imidazolidinone derivatives, including this compound, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that certain imidazolidinones can inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For example:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HEK 293 and HCT116) revealed significant cytotoxic effects. The compound showed an IC50 value of approximately 25 µM against kidney cancer cells, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)
HEK 29325
HCT1163
MDA-MB-2311.08
PC-31.27

Antiviral Activity

Research into antiviral properties has identified that certain imidazolidinone derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown promising results against Enterovirus 71 (HEV71), with some derivatives achieving IC50 values in the picomolar range .

Study on Cancer Cell Lines

A study conducted by Baviskar et al. investigated the effects of various imidazolidinone derivatives on cancer cell lines. The results indicated that this compound exhibited potent inhibitory effects on cell viability across several types of cancer cells, supporting its potential as a lead compound for further development.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of imidazolidinones, where it was found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory diseases .

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